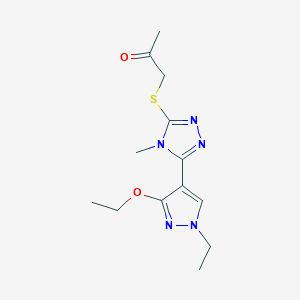![molecular formula C21H22N2O4 B2946687 [2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 4-(4-hydroxyphenyl)benzoate CAS No. 926073-04-3](/img/structure/B2946687.png)
[2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 4-(4-hydroxyphenyl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 4-(4-hydroxyphenyl)benzoate is a chemical compound that is widely used in scientific research. It is a potent inhibitor of protein kinase C (PKC), an enzyme that is involved in many cellular processes, including signal transduction, cell growth, and differentiation.
Aplicaciones Científicas De Investigación
Synthesis and Characterization of Complexes
Research has explored the synthesis and characterization of diorganotin(IV) complexes with ligands derived from similar compounds, demonstrating their potential in developing new materials with unique properties. For instance, Basu, Masharing, and Das (2012) reported on the synthesis, characterization, and molecular structures of diorganotin(IV) complexes using a polyaromatic azo-azomethine ligand derived from salicylaldehyde and ortho-aminophenol. Such studies highlight the role of similar compounds in forming complexes that could have applications in catalysis, material science, and possibly as precursors for pharmaceuticals (Basu, Masharing, & Das, 2012).
Anticancer Properties
Organotin(IV) compounds featuring amino acetate functionalized Schiff base, similar in structure to the compound , have been synthesized and tested for their anticancer properties. Basu Baul et al. (2009) found that certain organotin(IV) complexes showed promising cytotoxicity against various human tumor cell lines, suggesting potential applications in developing anticancer drugs (Basu Baul et al., 2009).
Liquid Crystalline Polymers
The synthesis of liquid crystalline polymers containing mesogenic units based on both half-disc and rod-like moieties has been explored. Percec and Heck (1990) described the synthesis and characterization of hemiphasmidic monomers and polymethylsiloxanes derived from them, demonstrating applications in creating materials with specific optical and electronic properties (Percec & Heck, 1990).
Photophysical Properties
Compounds similar to the one have been synthesized and their photophysical properties investigated. Kim et al. (2021) studied methyl 2-hydroxy-4-(5-R-thiophen-2-yl)benzoates, analyzing quantum yields and excited-state proton transfer. Such research can inform the development of materials for optical, electronic, and sensor applications (Kim et al., 2021).
Synthesis Methodologies
Investigations into efficient synthesis methodologies for compounds with similar structures have been conducted, offering potential routes for the synthesis of complex organic molecules. Kischel et al. (2007) detailed an iron-catalyzed benzylation of 1,3-dicarbonyl compounds, illustrating advanced synthetic techniques that could be applicable to a wide range of compound synthesis, including those related to "[2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 4-(4-hydroxyphenyl)benzoate" (Kischel et al., 2007).
Propiedades
IUPAC Name |
[2-[(2-cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 4-(4-hydroxyphenyl)benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O4/c1-14(2)21(3,13-22)23-19(25)12-27-20(26)17-6-4-15(5-7-17)16-8-10-18(24)11-9-16/h4-11,14,24H,12H2,1-3H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVBRJRDBMFASCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)(C#N)NC(=O)COC(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 4-(4-hydroxyphenyl)benzoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2-(2-Hydroxy-5-methylphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone](/img/structure/B2946604.png)

![4-[(2,6-Dichlorobenzyl)oxy]benzoic acid](/img/structure/B2946607.png)

![4-[3-(4-Chlorophenyl)-3-oxo-1-propenyl]phenyl 4-chlorobenzenesulfonate](/img/structure/B2946610.png)

![methyl (2E)-2-cyano-3-[5-(2,4,6-trichlorophenyl)furan-2-yl]prop-2-enoate](/img/structure/B2946617.png)
![2-Azaspiro[3.4]octan-6-ol](/img/structure/B2946618.png)
![4-amino-5-[3-(propan-2-yloxy)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2946619.png)


![Methyl (5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)carbamate](/img/structure/B2946624.png)
![2-[(4-Acetylphenyl)carbamoyl]benzoic acid](/img/structure/B2946626.png)
![3-[[1-[3-(Difluoromethyl)-1-methylpyrazole-4-carbonyl]piperidin-4-yl]methyl]-7-fluoroquinazolin-4-one](/img/structure/B2946627.png)